Crystal Architecture: All-Trans Tetrasulfane Chain vs. Disulfide Folded Conformation
Bis(4-chlorophenyl)tetrasulfane adopts an all-trans conformation with a tetrasulfane torsional angle τ(SSSS) = 78.5° and S–S bond lengths of 202.7 pm (terminal) and 207.3 pm (central), crystallizing in the monoclinic space group P2₁/a with a density of 1.61 g·cm⁻³ at 298 K [1]. In contrast, the disulfide analog bis(4-chlorophenyl)disulfide exhibits a –S–S– bridge with a distinctly different packing geometry and lower molecular volume, precluding the extended spatial arrangement of the tetrasulfane chain [2]. The tetrasulfane's elongated sulfur chain and all-trans conformation confer a unique solid-state architecture that directly impacts melting behavior, solubility, and reactivity in solid-phase applications.
| Evidence Dimension | Solid-state conformation and crystal packing |
|---|---|
| Target Compound Data | All-trans, τ(SSSS)=78.5°, S–S bond lengths 202.7 pm (terminal) / 207.3 pm (central), space group P2₁/a, density 1.61 g·cm⁻³ [1] |
| Comparator Or Baseline | Bis(4-chlorophenyl)disulfide: –S–S– bridge, different packing geometry, lower molecular volume [2] |
| Quantified Difference | Extended all-trans tetrasulfane chain vs. single S–S bridge; density difference; distinct space group |
| Conditions | Single-crystal X-ray diffraction at 298 K [1] |
Why This Matters
The unique all-trans tetrasulfane conformation dictates solid-state packing, melting point, and dissolution kinetics, which are critical for formulation consistency and material reproducibility in procurement decisions.
- [1] Steudel, R., Krüger, P., Florian, I., & Kustos, M. (1995). Crystal and Molecular Structures as well as Spectra of Two Organic Tetrasulfanes R₂S₄ (R = 2‐benzothiazolyl and 4‐chlorophenyl). Zeitschrift für anorganische und allgemeine Chemie, 621(6), 1029–1036. View Source
- [2] NIST Webbook: Disulfide, bis(4-chlorophenyl) (CAS 1142-19-4). National Institute of Standards and Technology. View Source
